molecular formula C8H13F2NO B11756089 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane

3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane

Katalognummer: B11756089
Molekulargewicht: 177.19 g/mol
InChI-Schlüssel: BUSJWJXZLWRPIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane: is a spirocyclic compound characterized by the presence of a spiro junction between a seven-membered ring containing nitrogen and a four-membered ring containing oxygen. The compound has the molecular formula C8H13F2NO and a molecular weight of 177.19 g/mol . This unique structure imparts specific chemical and physical properties, making it a subject of interest in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spirocyclic structure. For instance, the synthesis might involve the use of fluorinated precursors and specific catalysts to achieve the desired fluorination and spiro formation .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions: 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized spirocyclic compounds .

Wirkmechanismus

The mechanism by which 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane exerts its effects is largely dependent on its interaction with molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes, receptors, or other proteins. These interactions can modulate biological pathways, leading to specific physiological effects .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: Compared to these similar compounds, 3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane is unique due to the presence of fluorine atoms, which can significantly alter its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and influence its interaction with biological targets, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H13F2NO

Molekulargewicht

177.19 g/mol

IUPAC-Name

3,3-difluoro-1-oxa-9-azaspiro[4.5]decane

InChI

InChI=1S/C8H13F2NO/c9-8(10)4-7(12-6-8)2-1-3-11-5-7/h11H,1-6H2

InChI-Schlüssel

BUSJWJXZLWRPIH-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CC(CO2)(F)F)CNC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.